Cas no 10219-69-9 (9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)-)

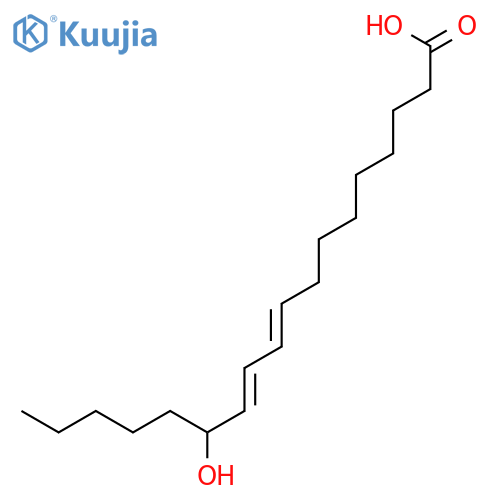

10219-69-9 structure

商品名:9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)-

9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)- 化学的及び物理的性質

名前と識別子

-

- 9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)-

- 13(R)-HODE

- (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

- 13R-HYDROXY-9Z,11E-OCTADECADIENOIC ACID

- Coriolic acid

- HNICUWMFWZBIFP-PIHGWCCBSA-N

- 13(R)-hydroxy-9,11-octadienoic acid

- (R-(E,Z))-13-Hydroxy-9,11-octadecadienoic acid

- (R,9Z,11E)-13-Hydroxy-9,11-octadecadienoic acid

- 9,11-Octadecadienoic acid, 13-hydroxy-, (R-(E,Z))-

- AKOS040756149

- (13R)-HODE

- 13R-HODE

- 13-Hodd

- 9,11-Octadecadienoic acid, 13-hydroxy-, (9Z,11E,13R)-

- PD020948

- SR-05000002127

- SCHEMBL20721739

- 13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid

- (13R)-hydroxy-(9Z,11E)-octadecadienoic acid

- CHEBI:137495

- DTXSID901017287

- (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid

- LMFA02000035

- (9Z,11E,13R)-13-hydroxyoctadecadienoic acid

- SR-05000002127-2

- 10219-69-9

- CS-0063248

- HY-113884

- (R)-Coriolic acid

-

- インチ: InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m1/s1

- InChIKey: HNICUWMFWZBIFP-PIHGWCCBSA-N

- ほほえんだ: CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O)O

計算された属性

- せいみつぶんしりょう: 296.23526

- どういたいしつりょう: 296.235

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 14

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5A^2

- 疎水性パラメータ計算基準値(XlogP): 5.3

じっけんとくせい

- 密度みつど: 0.97

- ふってん: 422.7°Cat760mmHg

- フラッシュポイント: 223.6°C

- 屈折率: 1.492

- PSA: 57.53

- LogP: 4.85530

9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23166-250ug |

13(R)-HODE |

10219-69-9 | 98% | 250ug |

¥6191.00 | 2023-09-09 | |

| Larodan | 14-1827-39-100ug |

13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid |

10219-69-9 | >98% | 100ug |

€377.00 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205004-25µg |

13(R)-HODE, |

10219-69-9 | 25µg |

¥579.00 | 2023-09-05 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23166-50ug |

13(R)-HODE |

10219-69-9 | 98% | 50ug |

¥1564.00 | 2023-09-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205004-25 µg |

13(R)-HODE, |

10219-69-9 | 25µg |

¥579.00 | 2023-07-10 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23166-100ug |

13(R)-HODE |

10219-69-9 | 98% | 100ug |

¥2652.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23166-25ug |

13(R)-HODE |

10219-69-9 | 98% | 25ug |

¥916.00 | 2023-09-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205004A-50 µg |

13(R)-HODE, |

10219-69-9 | 50µg |

¥1,098.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205004A-50µg |

13(R)-HODE, |

10219-69-9 | 50µg |

¥1098.00 | 2023-09-05 | ||

| Larodan | 14-1827-39-100g |

13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid |

10219-69-9 | >98% | 100g |

€300.00 | 2025-03-07 |

9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)- 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

10219-69-9 (9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)-) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量